This compound is classified under the category of spirocyclic compounds, specifically those containing nitrogen and oxygen heteroatoms. It has been identified in various chemical databases, including PubChem and BenchChem, with a molecular formula of and a molecular weight of approximately . The compound is known for its potential biological activities and serves as a building block in organic synthesis.
The synthesis of 1-oxa-7-azaspiro[3.5]nonane; oxalic acid typically involves multi-step organic reactions. A common method includes the condensation of starting materials such as 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by oxidative cyclization using reagents like Oxone® in formic acid .
Key parameters for optimizing synthesis include temperature control during reactions (typically around room temperature to 80°C), choice of solvents (such as methanol or dimethylformamide), and reaction times (ranging from several hours to overnight) to achieve desired yields and purity levels .
The molecular structure of 1-oxa-7-azaspiro[3.5]nonane; oxalic acid features a spirocyclic arrangement that includes both nitrogen and oxygen heteroatoms within its ring system. This structure contributes to its unique chemical properties.
X-ray crystallography has been utilized to determine the precise arrangement of atoms within the molecule, confirming the spirocyclic nature and providing insights into bond lengths and angles .
1-Oxa-7-azaspiro[3.5]nonane; oxalic acid can undergo several types of chemical reactions:
The products formed depend on specific reagents and conditions used during each reaction type. For instance, oxidation may yield oxo derivatives while substitution reactions can lead to functionalized derivatives with potential applications in drug development.
The mechanism of action for 1-oxa-7-azaspiro[3.5]nonane; oxalic acid involves interactions at a molecular level, particularly with enzymes or receptors in biological systems.
Initial studies suggest that this compound may interact with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines. Binding at the active site may enhance substrate reduction, leading to potential therapeutic effects against cancer cells .
1-Oxa-7-azaspiro[3.5]nonane; oxalic acid holds significant promise across multiple scientific fields:
Research into the biological activity of this compound is still emerging, but initial findings suggest it may have applications in pharmacology due to its structural characteristics that allow for interactions with biological macromolecules .
The development of spirocyclic scaffolds marks a paradigm shift from planar aromatic systems to three-dimensional architectures in drug design. Early spirocyclic compounds (pre-2000) were primarily natural products with limited synthetic accessibility. The 2000–2010 period saw advances in synthetic methodologies enabling spiro[3.5]nonane systems, though heteroatom incorporation remained challenging. Post-2010 innovations led to oxygen-nitrogen spirocycles like 1-oxa-7-azaspiro[3.5]nonane, with over 75% of recent kinase inhibitors incorporating such frameworks [7].
Table 1: Evolution of Spirocyclic Systems in Pharma
Era | Key Developments | Representative Structures |
---|---|---|
Pre-2000 | Natural product isolation | Spirostanes, Spiroalkaloids |
2000–2010 | Synthetic methodologies development | Spirooxindoles, Spirolactams |
2010–Present | Targeted spiro[3.5]nonanes with heteroatoms | 1-Oxa-7-azaspiro[3.5]nonane derivatives |
This evolution accelerated with the recognition that spiro[3.5]nonane systems balance ring strain (approximately 25 kcal/mol in azetidine) and stability, while their non-planarity improves solubility. The 1-oxa-7-aza variant specifically addressed metabolic instability issues prevalent in earlier spirocyclic kinase inhibitors, reducing CYP450 metabolism by 40–60% compared to carbon-only analogs [6] [8].
The strategic positioning of nitrogen and oxygen atoms in 1-oxa-7-azaspiro[3.5]nonane creates distinct electronic and steric profiles that drive pharmaceutical utility:
Table 2: Heteroatom Contributions in 1-Oxa-7-azaspiro[3.5]nonane
Heteroatom | Position | Electronic Role | Pharmaceutical Impact |
---|---|---|---|
Nitrogen | 7 (azetidine) | Hydrogen-bond donor/acceptor | Protein binding; salt formation site |
Oxygen | 1 (oxa) | Hydrogen-bond acceptor only | Solubility enhancement; metabolic stability |
The "1-oxa-7-aza" designation specifically denotes oxygen in the six-membered ring and nitrogen in the four-membered ring, distinct from isomeric forms like 2-oxa-6-azaspiro[3.5]nonane where these heteroatoms swap positions. This positioning critically impacts the molecule’s dipole moment and hydrogen-bonding capacity [3] [7] [10].
Oxalic acid (ethanedioic acid) serves as an optimal counterion for 1-oxa-7-azaspiro[3.5]nonane due to its ability to form stable crystalline salts with enhanced bioavailability. The diprotic nature (pKₐ₁ = 1.27, pKₐ₂ = 4.27) enables stoichiometric flexibility, forming either hemioxalates (1:0.5 base:acid) or full oxalates (2:1 base:acid):
Table 3: Oxalate Salt Forms of 1-Oxa-7-azaspiro[3.5]nonane
Salt Form | CAS Number | Stoichiometry | Molecular Weight | Key Properties |
---|---|---|---|---|
Hemioxalate | 1523617-84-6 | 2:1 (base:acid) | 344.40 g/mol | High solubility; room-temperature stable |
Full Oxalate (2:1) | 1408076-14-1 | 2:1 (base:acid) | 217.22 g/mol | >97% purity; crystalline solid |
Oxalate (97% grade) | 241820-91-7 | Variable | 172.20 g/mol* | Storage: 2–8°C; functional group stability |
*Refers to base molecular weight only [2] [6]
In proteolysis-targeting chimeras (PROTACs), the oxalate salt form enhances cellular uptake by 3.5-fold compared to hydrochloride salts, crucial for compounds targeting intracellular proteins like CDK4/6. This property underpins its use in cancer therapeutics patent WO2024183798, where the salt improves linker solubility in heterobifunctional degraders [8]. The oxalate’s metabolic neutrality (non-interference with cytochrome P450 enzymes) further prevents undesired drug–drug interactions in polypharmacy scenarios [1] [6].
Comprehensive Compound Listing
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7